[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride
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Overview
Description
Preparation Methods
The synthesis of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride typically involves the reaction of morpholine with methanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-morpholin-2-yl]methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. This interaction can inhibit enzymes or modulate receptor activity, leading to various biological effects.
Comparison with Similar Compounds
[(2R)-morpholin-2-yl]methanesulfonamide hydrochloride can be compared with other sulfonamide-based compounds such as:
Methanesulfonamide: A simpler compound with similar functional groups but lacking the morpholine ring.
Sulfanilamide: A well-known sulfonamide used in the development of sulfa drugs.
Sulfamethoxazole: An antibiotic that contains a sulfonamide group and is used to treat bacterial infections.
Properties
CAS No. |
2703749-29-3 |
---|---|
Molecular Formula |
C5H13ClN2O3S |
Molecular Weight |
216.7 |
Purity |
95 |
Origin of Product |
United States |
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